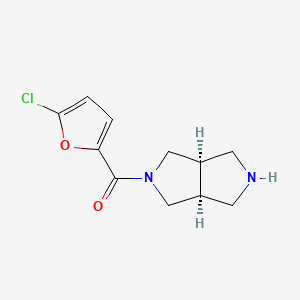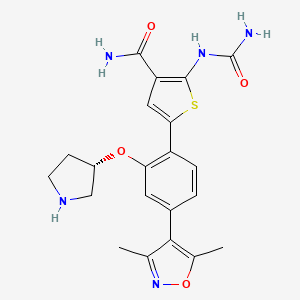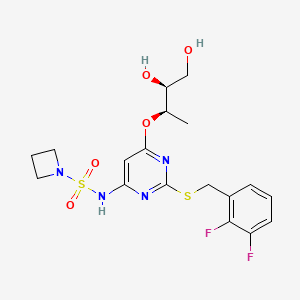
Azido-PEG2-t-Boc-hydrazide
Vue d'ensemble
Description
Azido-PEG2-t-Boc-hydrazide is a PEG derivative containing an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Synthesis Analysis
The azide group in Azido-PEG2-t-Boc-hydrazide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Molecular Structure Analysis
Azido-PEG2-t-Boc-hydrazide has a molecular weight of 317.3 g/mol and a molecular formula of C12H23N5O5 .Chemical Reactions Analysis
The azide group in Azido-PEG2-t-Boc-hydrazide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Physical And Chemical Properties Analysis
Azido-PEG2-t-Boc-hydrazide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 317.3 g/mol and a molecular formula of C12H23N5O5 .Applications De Recherche Scientifique
Biochemistry
Azido-PEG2-t-Boc-hydrazide: is widely used in biochemistry for PEGylation , a process that improves the therapeutic properties of drugs. The azide group of this compound participates in Click Chemistry , allowing for the attachment of various molecules to a drug, which can enhance its solubility and stability .
Pharmacology
In pharmacology, Azido-PEG2-t-Boc-hydrazide serves as a linker in drug conjugates. Its ability to form a stable triazole linkage through Click Chemistry makes it valuable for developing drug delivery systems that can precisely target diseased cells while minimizing side effects .
Materials Science
This compound’s applications in materials science include the creation of hydrogels and biocompatible surfaces . The PEG spacer increases solubility, which is crucial for materials that interact with biological systems .
Chemical Engineering
Chemical engineers utilize Azido-PEG2-t-Boc-hydrazide for synthesizing advanced polymers. The compound’s reactive groups allow for the introduction of functional moieties that can alter the physical properties of polymers, such as their porosity or thermal stability .
Environmental Science
In environmental science, Azido-PEG2-t-Boc-hydrazide is explored for its potential in bioremediation . By attaching specific enzymes or other active groups, it can help in the breakdown of pollutants or the capture of heavy metals from contaminated sites .
Nanotechnology
Nanotechnologists employ Azido-PEG2-t-Boc-hydrazide in the design of nanoparticles for medical imaging and diagnostics. The compound’s versatility in binding with other molecules aids in the construction of nanoparticles with desired properties for imaging contrast agents or sensors .
Analytical Chemistry
In analytical chemistry, Azido-PEG2-t-Boc-hydrazide is used to modify surfaces of analytical devices, such as microarrays or biosensors . The modifications can improve the devices’ sensitivity and specificity for detecting biological molecules .
Medicinal Chemistry
Lastly, in medicinal chemistry, this compound is instrumental in the development of prodrugs —inactive compounds that can be metabolized into active drugs within the body. The PEG spacer and azide group facilitate the attachment of therapeutic agents in a way that they are released at the target site .
Mécanisme D'action
Target of Action
Azido-PEG2-t-Boc-hydrazide, also known as Azido-PEG2-hydrazide-Boc, is a PEG linker containing an azide group and a Boc-protected hydrazide . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets play a crucial role in the formation of stable triazole linkages via Click Chemistry .
Mode of Action
The azide group in Azido-PEG2-t-Boc-hydrazide allows the compound to react with alkyne, BCN, or DBCO groups via Click Chemistry . This reaction results in the formation of a stable triazole linkage . Additionally, the Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide . This reactive hydrazide can then be coupled with various carbonyl groups .
Biochemical Pathways
The compound’s ability to form stable triazole linkages via click chemistry suggests that it may influence pathways involving molecules with alkyne, bcn, or dbco groups .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of Azido-PEG2-t-Boc-hydrazide’s action is the formation of stable triazole linkages via Click Chemistry . This reaction allows the compound to bind to molecules containing alkyne, BCN, or DBCO groups . The deprotection of the Boc group under mild acidic conditions also results in the formation of a reactive hydrazide, which can then be coupled with various carbonyl groups .
Action Environment
The action of Azido-PEG2-t-Boc-hydrazide can be influenced by environmental factors such as pH. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form a reactive hydrazide . This suggests that the compound’s action, efficacy, and stability may vary depending on the acidity of its environment.
Safety and Hazards
Azido-PEG2-t-Boc-hydrazide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRXFEKXQQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117296 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100306-56-5 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)








![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
